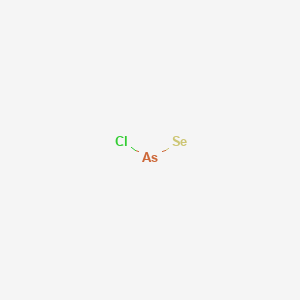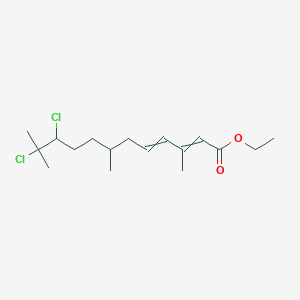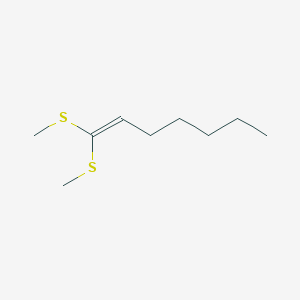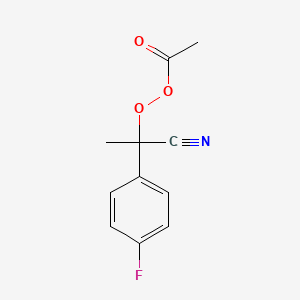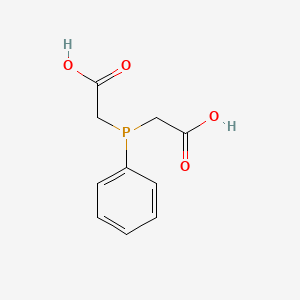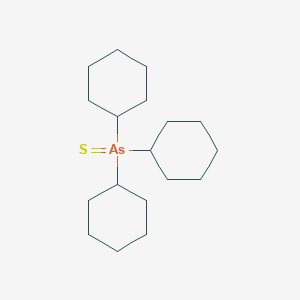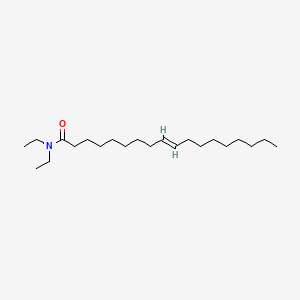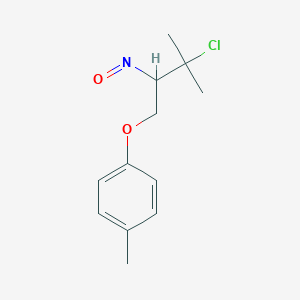
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene is a synthetic organic compound characterized by its unique chemical structure It contains a benzene ring substituted with a 3-chloro-3-methyl-2-nitrosobutoxy group and a methyl group
Preparation Methods
The synthesis of 1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-methylphenol and 3-chloro-3-methyl-2-nitrosobutane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitroso group to an amine group, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Scientific Research Applications
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene exerts its effects involves interactions with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes. The chloro and methyl groups may affect the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene can be compared with similar compounds such as:
1-(3-Chloro-3-methyl-2-nitrosobutoxy)benzene: Lacks the additional methyl group on the benzene ring.
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-ethylbenzene: Contains an ethyl group instead of a methyl group.
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene: Features a methoxy group instead of a methyl group.
These comparisons highlight the unique structural features and potential reactivity differences of this compound.
Properties
CAS No. |
58877-01-3 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
1-(3-chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene |
InChI |
InChI=1S/C12H16ClNO2/c1-9-4-6-10(7-5-9)16-8-11(14-15)12(2,3)13/h4-7,11H,8H2,1-3H3 |
InChI Key |
UPQFQFYXYIAJJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C(C)(C)Cl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
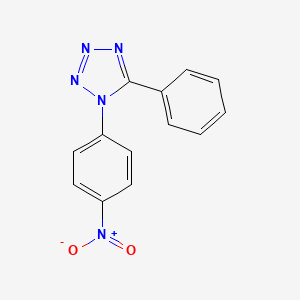
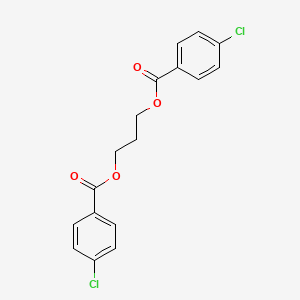
![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)
